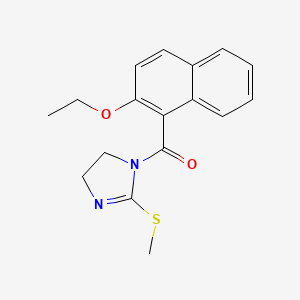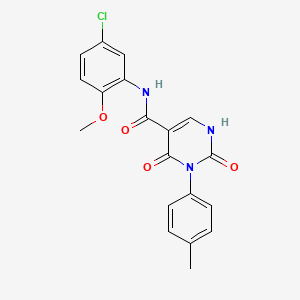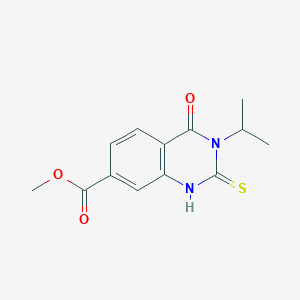
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
Vue d'ensemble
Description
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (EMD) is a small molecule that has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. In particular, EMD has been studied for its role in the synthesis of various compounds and its use in the treatment of several diseases.
Applications De Recherche Scientifique
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. For example, it has been found to have potential therapeutic properties for the treatment of certain diseases, such as cancer, diabetes, and obesity. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its role in the synthesis of various compounds, such as antibiotics and antifungals.
Mécanisme D'action
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB. This transcription factor is involved in the regulation of genes that are involved in inflammation and immune responses. By inhibiting this factor, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and improve immune responses.
Biochemical and Physiological Effects
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have several biochemical and physiological effects. For example, it has been found to reduce inflammation, improve immune responses, and reduce pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have anti-cancer properties, as well as anti-diabetic and anti-obesity properties. Furthermore, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an antioxidant, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments include its low cost and ease of synthesis. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have a wide range of potential therapeutic properties, making it a useful compound for research purposes. However, there are several limitations to using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments. For instance, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a small molecule, and therefore it may not be able to penetrate certain cells or tissues. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole may not be able to reach certain target sites due to its size.
Orientations Futures
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of potential therapeutic applications, and therefore there are many potential future directions for research. For instance, further research is needed to investigate the potential therapeutic properties of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole for the treatment of cancer, diabetes, and obesity. Additionally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an antioxidant and to protect cells from damage caused by free radicals. Furthermore, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an inhibitor of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB. Finally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to be used as a drug delivery system.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a multi-step process. The first step involves the reaction of 2-ethoxynaphthalene-1-carboxylic acid with 2-methylsulfanyl-4,5-dihydro-1H-imidazole in the presence of anhydrous sodium carbonate. This reaction produces the desired product, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole. In the second step, the product is purified by column chromatography. Finally, the purified 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is then isolated and characterized by nuclear magnetic resonance spectroscopy.
Propriétés
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-14-9-8-12-6-4-5-7-13(12)15(14)16(20)19-11-10-18-17(19)22-2/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLNPOUAFNZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412230 | |
| Record name | F0630-0062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethoxynaphthalen-1-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
CAS RN |
6253-93-6 | |
| Record name | F0630-0062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,5-trimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6486219.png)

![2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B6486232.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486238.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486245.png)
![2-(4-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B6486268.png)
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide](/img/structure/B6486273.png)
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide](/img/structure/B6486275.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide](/img/structure/B6486277.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B6486290.png)
![1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea](/img/structure/B6486303.png)
![3-[2-(3,4-dimethoxyphenyl)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6486306.png)
![bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate](/img/structure/B6486313.png)